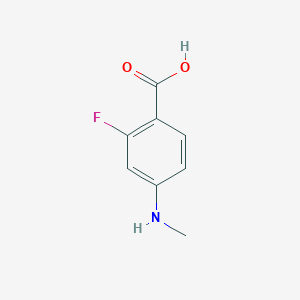

2-Fluoro-4-(methylamino)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-4-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFCPWPSVUATRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-4-(methylamino)benzoic acid CAS number and properties

The following technical guide details the properties, synthesis, and applications of 2-Fluoro-4-(methylamino)benzoic acid (CAS 173951-99-0). This document is structured to support researchers in medicinal chemistry and process development.

CAS Registry Number: 173951-99-0 Document Type: Technical Monograph Version: 1.0[1]

Executive Summary

2-Fluoro-4-(methylamino)benzoic acid is a specialized fluorinated building block used primarily in the synthesis of pharmaceuticals targeting the Androgen Receptor (AR) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[2] Characterized by an electron-withdrawing fluorine atom at the ortho-position and an electron-donating methylamino group at the para-position relative to the carboxylic acid, this scaffold offers unique electronic properties that modulate potency and metabolic stability in drug candidates. This guide outlines its physicochemical profile, validated synthetic routes, and handling protocols.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The integration of a fluorine atom adjacent to the carboxyl group enhances the acidity of the molecule compared to non-fluorinated analogues, while the para-methylamino group serves as a versatile handle for amide coupling or further functionalization.

Table 1: Chemical Identity

| Parameter | Detail |

| CAS Number | 173951-99-0 |

| IUPAC Name | 2-Fluoro-4-(methylamino)benzoic acid |

| Synonyms | 4-Methylamino-2-fluorobenzoic acid; Benzoic acid, 2-fluoro-4-(methylamino)- |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| SMILES | CNC1=CC(F)=C(C(=O)O)C=C1 |

| InChI Key | MXFCPWPSVUATRN-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value / Description | Note |

| Appearance | Solid powder | Typically white to pale yellow. |

| Melting Point | > 150 °C (Predicted) | Experimental values vary by crystal form; analogues typically melt 160–190°C. |

| Solubility | DMSO, Methanol, dilute Alkali | Poor solubility in water; soluble in organic bases. |

| pKa (Acid) | ~3.8 – 4.2 (Predicted) | Fluorine induction lowers pKa vs. benzoic acid (4.2). |

| LogP | 1.57 | Moderate lipophilicity. |

| H-Bond Donors | 2 (NH, OH) | |

| H-Bond Acceptors | 3 (C=O, OH, F) |

Synthetic Methodologies

The synthesis of 2-Fluoro-4-(methylamino)benzoic acid must balance the reactivity of the fluorine atom with the nucleophilicity of the amine. Two primary routes are established: Nucleophilic Aromatic Substitution (SNAr) and Reductive Alkylation.

Route A: Nucleophilic Aromatic Substitution (Preferred Industrial Route)

This method utilizes 2,4-Difluorobenzoic acid as the starting material.[3] The carboxylic acid moiety is electron-withdrawing, activating the para-fluorine toward nucleophilic attack by methylamine. The ortho-fluorine is less reactive due to steric hindrance and the specific electronic resonance of the carboxylate anion formed in situ.

-

Step 1: Dissolution of 2,4-difluorobenzoic acid in a polar aprotic solvent (THF or DMSO) or water.

-

Step 2: Addition of excess aqueous methylamine (40%) or methylamine in THF.

-

Step 3: Heating to reflux (or 80-100°C in a sealed vessel) to drive the substitution at the 4-position.

-

Step 4: Acidification to precipitate the product.

Route B: Reductive Alkylation (Laboratory Scale)

Starting from 4-Amino-2-fluorobenzoic acid , this route avoids regioselectivity issues but carries a risk of over-alkylation (dimethylation).

-

Reagents: Paraformaldehyde, NaBH₃CN (or NaBH(OAc)₃), Acetic Acid.

Visualization of Synthetic Logic

The following diagram illustrates the preferred SNAr pathway and its mechanistic logic.

Figure 1: SNAr synthesis pathway. The electron-withdrawing carboxyl group activates the 4-position fluorine for displacement by methylamine.

Applications in Drug Discovery

This molecule serves as a critical pharmacophore in the development of small molecule inhibitors. Its specific substitution pattern is utilized to optimize ligand-protein interactions.

Androgen Receptor (AR) Antagonists

The 2-fluoro-4-aminobenzoic acid scaffold is a core structural motif in second-generation anti-androgens (e.g., Enzalutamide, Apalutamide). While those drugs typically employ an amide linkage at the 4-position, the 4-(methylamino) variant allows for the synthesis of:

-

N-Methylated derivatives: Modulating hydrogen bonding capability within the AR ligand-binding domain (LBD).

-

PROTAC Linkers: The secondary amine provides a distinct attachment point for E3 ligase recruiting linkers without disrupting the benzoic acid "warhead" or binding motif.

mPGES-1 Inhibitors

Research indicates that 4-substituted-2-fluorobenzoic acid derivatives act as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for inflammation and pain. The methylamino group acts as a hydrogen bond donor, critical for potency in the enzyme's active site.

Bioisosteric Replacement

In medicinal chemistry, this fragment is often used to replace:

-

4-Methoxy-2-fluorobenzoic acid: To introduce a hydrogen bond donor while maintaining size.

-

4-Amino-2-chlorobenzoic acid: To lower lipophilicity (F vs Cl) and block metabolism.

Analytical Characterization

To validate the identity of CAS 173951-99-0, the following spectral signatures should be observed.

Nuclear Magnetic Resonance (NMR)[6]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 ppm (s, 1H): Carboxylic acid OH (broad, exchangeable).

-

δ 7.6 ppm (t/dd, 1H): H-6 (Aromatic proton adjacent to COOH, coupled to F).

-

δ 6.5 ppm (br s, 1H): NH (Amine proton).

-

δ 6.3-6.4 ppm (m, 2H): H-3 and H-5 (Protons ortho to the amine).

-

δ 2.75 ppm (s/d, 3H): N-CH₃ (Methyl group).

-

-

¹⁹F NMR:

-

Single peak around -108 to -112 ppm , characteristic of an ortho-fluorobenzoic acid.

-

HPLC Method (Guideline)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

Safety & Handling (GHS)

Signal Word: DANGER

This compound is classified as toxic if swallowed, in contact with skin, or inhaled, due to its aniline-like structural properties and fluorinated nature.

| Hazard Code | Statement |

| H301 | Toxic if swallowed. |

| H311 | Toxic in contact with skin. |

| H331 | Toxic if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

Handling Protocol:

-

PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95/P100 dust mask if handling powder outside a fume hood.

-

Storage: Store at 2-8°C in a tightly sealed container, protected from light.

-

Spill: Sweep up preventing dust generation; neutralize surface with dilute bicarbonate solution if acidic residue remains.

References

-

Sigma-Aldrich. 2-Fluoro-4-(methylamino)benzoic acid Product Sheet. Merck KGaA. Retrieved from

-

PubChem. Compound Summary: 2-Fluoro-4-(methylamino)benzoic acid.[1][2][4][5][6] National Library of Medicine. Retrieved from

-

ChemScene. Product Data: 2-Fluoro-4-(methylamino)benzoic acid (CAS 173951-99-0).[1][2][4][5] Retrieved from

-

Organic Syntheses. Preparation of Fluorinated Benzoic Acids via SnAr. (General Methodology Reference). Retrieved from

Sources

- 1. 1388033-31-5|2-Fluoro-4-hydrazinylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. 103877-75-4|3-Amino-5-fluoro-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Fluoro-4-(methylamino)benzoic acid | 173951-99-0 [sigmaaldrich.com]

- 5. 2-Fluoro-4-(methylamino)benzoic acid | 173951-99-0 [sigmaaldrich.com]

- 6. FCKeditor - Resources Browser [herc.gov.in]

Structural Analysis and Conformational Dynamics of 2-Fluoro-4-(methylamino)benzoic Acid

This guide provides an in-depth structural and conformational analysis of 2-Fluoro-4-(methylamino)benzoic acid (CAS 173951-99-0), a specialized fluorinated scaffold used in the development of androgen receptor antagonists and other high-affinity ligands.

Executive Summary & Significance

2-Fluoro-4-(methylamino)benzoic acid is a bifunctional building block characterized by a benzoic acid core substituted with an electron-withdrawing fluorine atom at the ortho position (C2) and an electron-donating methylamino group at the para position (C4).

This molecule represents a critical "push-pull" system in medicinal chemistry:

-

Electronic Modulation: The C2-fluorine lowers the pKa of the carboxylic acid (inductive effect, -I) while the C4-methylamino group enriches the aromatic ring electron density (resonance effect, +M).

-

Conformational Control: The ortho-fluorine atom exerts a steric and electrostatic influence that forces the carboxylic acid moiety out of coplanarity with the benzene ring, a phenomenon known as the Ortho-Fluorine Effect .

-

Drug Development Utility: It serves as a bioisosteric core for developing N-methylated benzamides, including analogs of Enzalutamide (Xtandi) and Apalutamide , where the precise orientation of the carbonyl vector is essential for ligand-receptor binding.

Structural Characterization & Conformational Landscape

The conformation of 2-Fluoro-4-(methylamino)benzoic acid is governed by the competition between resonance stabilization (favoring planarity) and steric repulsion (favoring torsion).

The Ortho-Fluorine Effect (C2 Position)

Unlike non-fluorinated benzoic acid, which is generally planar in the solid state to maximize

-

Steric/Electrostatic Repulsion: The van der Waals radius of Fluorine (1.47 Å) is sufficient to clash with the carbonyl oxygen or the hydroxyl oxygen of the carboxylic acid. Furthermore, the lone pair-lone pair repulsion between Fluorine and the Carbonyl Oxygen destabilizes the planar s-cis conformation.

-

Resulting Torsion: The carboxyl group typically rotates 20°–45° out of the aromatic plane. This twist decouples the resonance between the carboxyl group and the ring, slightly increasing the acidity of the proton.

The Para-Methylamino Resonance (C4 Position)

-

Planarity: The nitrogen atom of the methylamino group adopts an

-like hybridization to donate its lone pair into the aromatic ring. This creates a partial double bond character between C4 and N, locking the C4-N-C(Me) bond system in the plane of the aromatic ring. -

Push-Pull System: The electron density flows from the C4-amino group toward the electron-poor C1-carboxyl region, creating a strong molecular dipole.

Predicted Conformational Equilibrium

The molecule exists in equilibrium between two primary conformers defined by the rotation of the carboxylic acid group (

-

Conformer A (Twisted s-trans): The C=O bond is trans to the C-F bond (dihedral ~150-160°). This is the global minimum as it minimizes dipole repulsion between the electronegative Fluorine and the Carbonyl Oxygen.

-

Conformer B (Twisted s-cis): The C=O bond is cis to the C-F bond. This is energetically disfavored due to Coulombic repulsion, despite potential weak intramolecular H-bonding (F···H-O).

Experimental Synthesis Protocols

The most robust route to high-purity 2-Fluoro-4-(methylamino)benzoic acid avoids the non-selective methylation of 4-amino-2-fluorobenzoic acid. Instead, a Nucleophilic Aromatic Substitution (

Primary Route: Regioselective

This protocol exploits the activation of the para-position by the electron-withdrawing carboxyl group. The C4-fluorine is significantly more labile than the C2-fluorine due to the stabilization of the Meisenheimer intermediate by the para-carbonyl.

Reagents:

-

Starting Material: 2,4-Difluorobenzoic acid (CAS 1583-58-0)

-

Nucleophile: Methylamine (40% aq. or 2M in THF)

-

Solvent: DMSO or DMF (polar aprotic promotes

) -

Base:

(to scavenge HF)

Step-by-Step Protocol:

-

Dissolution: Dissolve 10.0 g (63 mmol) of 2,4-difluorobenzoic acid in 50 mL of DMSO.

-

Activation: Add 2.0 equivalents of

and stir at room temperature for 15 minutes to form the potassium benzoate salt (enhancing solubility and nucleophilicity). -

Addition: Cool to 0°C. Slowly add 3.0 equivalents of Methylamine solution.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC or TLC. Note: The C2-fluorine is deactivated by the carboxylate anion and sterically hindered, preventing double substitution.

-

Workup: Pour the reaction mixture into 200 mL of ice water. Acidify to pH 3–4 with 1M HCl.

-

Isolation: The product, 2-Fluoro-4-(methylamino)benzoic acid, will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Synthesis Workflow Diagram

Caption: Regioselective synthesis via SNAr. The para-fluorine is selectively displaced due to resonance stabilization from the carboxyl group.

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The regiochemistry (substitution at C4 vs C2) is validated by the coupling patterns in

Table 1: Predicted NMR Data (DMSO-

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment | Structural Insight |

| 12.50 | br s | - | -COOH | Acidic proton (exchangeable) | |

| 7.65 | dd | H6 (Ortho to COOH) | Deshielded by COOH; pseudo-triplet due to F coupling. | ||

| 6.45 | dd | H5 (Meta to COOH) | Shielded by adjacent NHMe. | ||

| 6.30 | dd | H3 (Ortho to F) | Diagnostic: Large | ||

| 6.60 | q | -NH- | Broad signal, couples to methyl. | ||

| 2.75 | d | -CH | Doublet confirms N-Methyl connectivity.[2][3] | ||

| -109.0 | m | - | Ar-F (C2) | Typical range for ortho-F benzoic acids. |

Validation Logic:

-

If the

occurred at the wrong position (C2), the

Mass Spectrometry

-

Method: ESI-MS (Negative Mode)

-

Expected Ion:

= 168.05 m/z -

Fragmentation: Loss of

(44 Da) is common, leading to a fragment at m/z 124.

References

-

Sigma-Aldrich. 2-Fluoro-4-(methylamino)benzoic acid Product Sheet (CAS 173951-99-0).Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2736145, 2-Fluoro-4-methylbenzoic acid (Analog Reference).Link

-

Wnuk, S., et al. "Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid." Magnetic Resonance in Chemistry, vol. 28, no. 3, 1990, pp. 271-280. (Methodology for NMR prediction of benzoic acid derivatives). Link

-

Wagner, C. E., & Groy, T. L. "2-Fluoro-4-(methoxycarbonyl)benzoic acid." Acta Crystallographica Section E, vol. 66, no. 9, 2010. (Crystal structure evidence for ortho-fluorine twist). Link

-

ChemicalBook. Enzalutamide Intermediate Synthesis Pathways. (Context for N-methylbenzamide scaffold utility). Link

Sources

Chemical Stability and Degradation of 2-Fluoro-4-(methylamino)benzoic acid

The following technical guide details the chemical stability, degradation pathways, and analytical profiling of 2-Fluoro-4-(methylamino)benzoic acid , a critical intermediate and process impurity associated with the synthesis of Androgen Receptor (AR) antagonists such as Enzalutamide .[1]

Content Type: Technical Guide | Context: Impurity Profiling & Process Chemistry[1]

Executive Summary

2-Fluoro-4-(methylamino)benzoic acid (CAS 173951-99-0) is a significant structural motif in the development of second-generation anti-androgens.[1] It frequently appears as a process impurity or a degradation intermediate during the synthesis of drugs like Enzalutamide (Xtandi), specifically arising from side-reactions involving 4-bromo-2-fluorobenzoic acid precursors or the hydrolysis of N-methylbenzamide derivatives.[1]

Understanding the stability profile of this molecule is essential for:

-

Impurity Control: Differentiating between process byproducts and degradation products in stability-indicating methods (SIM).[1]

-

Process Safety: Managing the risk of decarboxylation and oxidative coupling during scale-up.[1][2]

-

Analytical Validation: Establishing robust LC-MS quantification protocols.

Physicochemical Profile & Structural Liabilities

The stability of 2-Fluoro-4-(methylamino)benzoic acid is governed by the electronic "push-pull" interaction between the electron-donating methylamino group and the electron-withdrawing fluoro- and carboxyl- groups.[1]

Key Properties

| Property | Value / Characteristic | Impact on Stability |

| Molecular Formula | C₈H₈FNO₂ (MW: 169.15 g/mol ) | Low molecular weight polar impurity.[1] |

| Acid pKa (COOH) | ~3.8 – 4.2 (Estimated) | The ortho-fluorine lowers the pKa compared to 4-(methylamino)benzoic acid, increasing acidity.[1] |

| Base pKa (NH) | ~2.5 – 3.0 (Estimated) | Significantly reduced basicity due to the electron-withdrawing para-carboxyl and meta-fluoro groups.[1] |

| Solubility | Low in water (Zwitterionic region); Soluble in DMSO, MeOH.[1][2] | Potential for precipitation in aqueous mobile phases if pH is near the isoelectric point (pI).[2] |

| UV Maxima | ~240 nm, ~290 nm | Strong UV absorption allows sensitive HPLC detection but indicates photolability.[1][2] |

Structural Vulnerabilities

-

Secondary Amine (Position 4): The most reactive site.[1][2] Susceptible to oxidation (N-oxide formation) and N-dealkylation (loss of methyl group).[1]

-

Benzoic Acid Moiety (Position 1): Prone to decarboxylation under high thermal stress, a reaction catalyzed by the electron-donating amine at the para position.[1][2]

-

Ortho-Fluorine (Position 2): Activates the ring but also stabilizes the carboxylate anion.[1][2] It is generally stable against hydrolysis but can undergo nucleophilic aromatic substitution (

) under extreme forcing conditions.[2]

Degradation Mechanisms

The degradation of 2-Fluoro-4-(methylamino)benzoic acid follows three primary pathways: Oxidative modification of the amine, Photolytic cleavage, and Thermal decarboxylation.

Pathway A: Oxidative Degradation (Radical Mediated)

The secondary amine is sensitive to reactive oxygen species (ROS).[2]

-

Mechanism: Abstraction of a hydrogen atom from the

-methyl group or the nitrogen itself leads to an iminium ion intermediate.[1][2] -

Products:

Pathway B: Photolytic Degradation

Aniline derivatives are notoriously photolabile.[1][2]

-

Mechanism: UV absorption excites the aromatic ring, facilitating homolytic bond cleavage or reaction with singlet oxygen.[1][2]

-

Products: Complex mixtures of azo-dimers (oxidative coupling of two amine units) and unidentified polymeric "browning" products.[1]

Pathway C: Thermal Decarboxylation

-

Mechanism: At temperatures >150°C (or lower in high-boiling acidic solvents), the molecule can lose

.[1] -

Product: 3-Fluoro-N-methylaniline .[1] This is a volatile liquid and may be lost during high-temperature drying processes, leading to mass balance errors.[1][2]

Visualization: Degradation Pathways

The following diagram maps the degradation logic for impurity identification.

Caption: Primary degradation pathways of 2-Fluoro-4-(methylamino)benzoic acid under stress conditions.[1]

Forced Degradation Study Protocol

To validate analytical methods for Enzalutamide or related APIs, this impurity must be subjected to stress testing to ensure it can be separated from other degradants.[2]

| Stress Type | Conditions | Expected Outcome | Notes |

| Acid Hydrolysis | 1N HCl, 60°C, 24h | Stable . The amide/ester bonds are absent.[1][2] | Serves as a negative control.[1][2] |

| Base Hydrolysis | 1N NaOH, 60°C, 24h | Stable . Carboxylate salt forms.[1][2] | Ensure neutralization before HPLC to prevent peak splitting.[1][2] |

| Oxidation | 3% | Degradation .[1] Formation of 4-amino-2-fluorobenzoic acid.[1][2] | Monitor for the -14 Da mass shift (demethylation).[1][2] |

| Photolysis | 1.2M Lux-hours (ICH Q1B) | High Degradation .[1] Discoloration and multiple peaks.[1][2] | Protect standard solutions with amber glassware.[1][2] |

| Thermal | 80°C (Solid state), 7 days | Minor Degradation .[1][2] Potential surface oxidation.[1][2] | Mass balance may decrease if decarboxylation occurs.[1][2] |

Analytical Methodologies

Accurate quantification requires separating the zwitterionic parent from its highly polar degradants (e.g., the demethylated amine).[2]

HPLC/UPLC Method Parameters

-

Column: C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl).[1]

-

Gradient: 5% B to 95% B.

-

Detection:

Mass Spectrometry Identification[2]

-

Parent Ion: m/z 170.1

[1] -

Fragment Ions (MS/MS):

Control & Mitigation Strategies

For researchers using this compound as a standard or intermediate:

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The solid is hygroscopic and sensitive to air oxidation over long periods.[1][2]

-

Solution Stability: Solutions in methanol/acetonitrile should be used within 24 hours or stored at 4°C. Avoid leaving vials in autosamplers with transparent trays (light exposure).

-

Synthesis Control: When synthesizing Enzalutamide, control the stoichiometry of methylamine and reaction temperature to minimize the formation of this specific byproduct via

on the starting material.

References

-

Preparation of Enzalutamide and Potential Impurities Study. Chinese Chemical Letters, 2016.[1][2][4]

-

Forced Degradation Studies: Regulatory Guidance & Practical Approach. Journal of Pharmaceutical Analysis, 2023.

-

2-Fluoro-4-(methylamino)benzoic acid Product Data. Sigma-Aldrich.

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Guidelines.

-

Mass Spectrometry of Benzoic Acid Derivatives. NIST Chemistry WebBook.

Sources

Technical Deep Dive: Electronic & Structural Modulations in 2-Fluoro-4-(methylamino)benzoic Acid

Executive Summary

In medicinal chemistry, 2-Fluoro-4-(methylamino)benzoic acid (CAS: 173951-99-0) represents a classic "push-pull" aromatic system. It serves as a critical scaffold where the steric and electronic perturbations of the ortho-fluorine atom modulate the physicochemical properties of the benzoic acid core.[1] This guide dissects the electronic vectors, pKa shifts, and metabolic implications of this specific substitution pattern, providing a self-validating synthetic workflow for researchers.

The Electronic Landscape: Vector Analysis

The reactivity and binding affinity of this molecule are defined by the interplay between three substituents on the benzene ring.

The Ortho-Fluorine Effect (C2 Position)

The fluorine atom at the C2 position is not merely a metabolic blocker; it is an electronic governor.

-

Inductive Withdrawal (-I): Fluorine is the most electronegative element (Pauline scale: 3.98). It exerts a powerful -I effect, withdrawing electron density from the

-framework.[1] This stabilizes the carboxylate anion (COO⁻) formed upon deprotonation, thereby increasing acidity .[2] -

The "Ortho-Effect" (Steric/Electronic): Unlike meta or para substitution, ortho-fluorine introduces steric bulk (Van der Waals radius: 1.47 Å) proximate to the carboxyl group. This forces the carboxyl moiety to twist out of planarity with the benzene ring to minimize dipole repulsion between the fluorine lone pairs and the carbonyl oxygen.[1]

-

Consequence: This de-conjugation disrupts the resonance stabilization of the neutral acid form more than the carboxylate anion, further driving the equilibrium toward deprotonation (lower pKa).

-

The Para-Methylamino Effect (C4 Position)

-

Resonance Donation (+R): The nitrogen atom has a lone pair that donates electron density into the

-system. -

Push-Pull Dynamics: This density is delocalized across the ring. In a typical 4-aminobenzoic acid (PABA) system, this donation destabilizes the carboxylate anion, making the molecule less acidic. However, in this specific molecule, the C2-Fluorine counteracts this effect inductively.

Electronic Vector Diagram

The following diagram visualizes the competing electronic vectors that define the molecule's reactivity.

Caption: Electronic vector map showing the competition between Inductive withdrawal (Red) and Resonance donation (Green).

Physicochemical Consequences[1][3][4][5][6][7][8]

The structural modifications result in measurable shifts in physicochemical properties compared to the non-fluorinated analog (4-(methylamino)benzoic acid).

pKa Modulation

The ortho-fluorine significantly increases the acidity of the carboxylic acid compared to the para-amino parent, while the amine remains weakly basic.

| Compound | Substituents | pKa (Acid) | pKa (Base) | Electronic Rationale |

| Benzoic Acid | None | 4.20 | - | Reference standard. |

| 4-(methylamino)benzoic acid | 4-NHMe | ~4.85 | ~2.5 | +R effect destabilizes carboxylate anion (weaker acid). |

| 2-Fluoro-benzoic acid | 2-F | 3.27 | - | -I and Ortho-effect stabilize anion (stronger acid). |

| Target Molecule | 2-F, 4-NHMe | ~3.96 | ~1.3 | Net Effect: F lowers pKa vs. amino-analog, but amino raises it vs. fluoro-analog. |

Note: The basicity of the aniline nitrogen (pKa ~1.3) is significantly reduced compared to N-methylaniline (pKa 4.85) due to the electron-withdrawing nature of the carboxyl group and the inductive pull of the fluorine.[2]

Lipophilicity and Solubility

-

LogP: Fluorination typically increases lipophilicity (LogP ~ 0.88) compared to the non-fluorinated amine, enhancing membrane permeability.

-

Solubility: The zwitterionic character (at neutral pH) is modulated; the lower pKa of the acid means the molecule exists predominantly as the carboxylate anion at physiological pH (7.4), improving aqueous solubility relative to the neutral species.

Synthetic Architecture: Self-Validating Protocol

The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr ) strategy. This approach leverages the activating nature of the carboxyl group (EWG) at the para position relative to the leaving group.

Retrosynthetic Analysis

-

Starting Material: 2,4-Difluorobenzoic acid.

-

Reagent: Methylamine (aqueous or in THF).

-

Regioselectivity: The 4-position is significantly more activated for nucleophilic attack than the 2-position. The carboxyl group activates the para-fluorine via resonance, whereas the ortho-fluorine is sterically hindered and less activated.

Synthetic Workflow Diagram

Caption: SNAr pathway leveraging para-activation for regioselective amination.

Detailed Experimental Protocol

Objective: Synthesis of 2-Fluoro-4-(methylamino)benzoic acid via SNAr.

Reagents:

-

2,4-Difluorobenzoic acid (1.0 eq)

-

Methylamine (40% aq. solution, 5.0 eq)

-

Solvent: THF or Water (Green chemistry compatible)

Step-by-Step Methodology:

-

Dissolution: In a pressure tube or sealed flask, dissolve 2,4-difluorobenzoic acid (1.58 g, 10 mmol) in THF (10 mL).

-

Addition: Cool to 0°C. Slowly add methylamine solution (50 mmol) dropwise. Caution: Exothermic.

-

Reaction: Seal the vessel and heat to 80°C for 12-16 hours.

-

In-Process Control (Self-Validation):

-

Work-up:

-

Concentrate the reaction mixture to remove THF and excess methylamine.

-

Acidify the aqueous residue to pH 3-4 using 1N HCl. The product will precipitate.

-

-

Purification: Filter the white/off-white solid. Wash with cold water (2 x 5 mL). Recrystallize from Ethanol/Water if necessary.

Biological & Metabolic Implications[3]

Metabolic Blockade

In drug design, the C2 position of benzoic acid derivatives is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).

-

Result: Substitution with fluorine at C2 effectively "blocks" this metabolic soft spot, extending the half-life (

) of the molecule in vivo.

Bioisosterism

The 2-fluoro-4-(methylamino)benzoic acid moiety acts as a bioisostere for 4-aminobenzoic acid (PABA) but with altered hydrogen bonding capability.

-

H-Bonding: Fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, but it can influence the conformation of the drug in the active site via dipole-dipole interactions.

References

-

BenchChem. (2025).[5] The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Retrieved from

-

U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 2-Fluoro-4-(methylamino)benzoic acid Properties. Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: 2-Fluoro-4-(methylamino)benzoic acid (CAS 173951-99-0).[6][8] Retrieved from

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Contextual grounding for metabolic stability claims).

-

University of Southampton. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (Demonstrates SNAr regioselectivity on fluorinated benzonitriles/benzoates). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-fluorobenzoic acid [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. 2-Fluoro-4-(methylamino)benzoic acid | 173951-99-0 [sigmaaldrich.com]

Methodological & Application

N-methylation of 4-amino-2-fluorobenzoic acid protocol

Application Note: Precision N-Methylation of 4-Amino-2-Fluorobenzoic Acid

Executive Summary & Strategic Analysis

The N-methylation of 4-amino-2-fluorobenzoic acid (CAS: 446-31-1) is a critical transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and androgen receptor antagonists (e.g., structural analogs of Enzalutamide metabolites).

This transformation presents a classic "chemo-selectivity paradox" in organic synthesis:

-

Nucleophilicity: The aniline nitrogen is deactivated by the electron-withdrawing carboxylic acid (para) and the fluorine atom (meta), reducing its reactivity toward electrophiles.

-

Competitive Sites: The carboxylic acid proton (

) is far more acidic than the aniline proton, leading to potential esterification or salt formation if strong bases/alkylating agents are used directly. -

Degree of Alkylation: Controlling mono-methylation (

) versus di-methylation (

This guide details two robust protocols:

-

Protocol A (High-Fidelity Mono-Methylation): A protection-deprotection strategy utilizing an ester intermediate and formylation-reduction sequence. This is the "Gold Standard" for purity.

-

Protocol B (Direct Di-Methylation): A rapid reductive amination protocol for accessing the tertiary amine species.

Reaction Logic & Pathway Visualization

The following flowchart illustrates the strategic decision tree for accessing mono- or di-methylated products.

Figure 1: Synthetic workflow for controlled N-methylation. Protocol A follows the Green path (Mono); Protocol B follows the Red path (Di).

Protocol A: Selective Mono-N-Methylation (The "Formamide" Route)

Objective: Synthesis of 4-(methylamino)-2-fluorobenzoic acid. Rationale: Direct mono-methylation of deactivated anilines with methyl iodide often yields mixtures (mono/di/starting material). The Formamide Route guarantees mono-selectivity because the intermediate N-formyl group cannot accept a second electrophile. We protect the carboxylic acid as a methyl ester first to prevent reduction of the acid to an alcohol by Borane.

Step 1: Acid Protection (Esterification)

-

Reagents: Methanol (anhydrous), Thionyl Chloride (

). -

Procedure:

-

Suspend 4-amino-2-fluorobenzoic acid (10.0 g, 64.5 mmol) in anhydrous MeOH (100 mL) at 0°C.

-

Dropwise add

(14.0 mL, 3.0 equiv) over 30 mins. (Exothermic!). -

Heat to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hex 1:1) or LCMS.

-

Concentrate in vacuo. Re-dissolve in EtOAc, wash with saturated

(careful: gas evolution), then brine. -

Dry (

) and concentrate to yield Methyl 4-amino-2-fluorobenzoate .

-

Yield Expectation: >95%.

-

Step 2: N-Formylation

-

Reagents: Formic Acid (

), Acetic Anhydride ( -

Mechanism: Formation of mixed anhydride (formyl acetate) which formylates the amine.

-

Procedure:

-

Prepare the formylating agent: Mix

(30 mL) and -

Add Methyl 4-amino-2-fluorobenzoate (from Step 1) dissolved in THF (minimal volume).

-

Stir at RT for 2–4 hours.

-

Quench with ice water. The product often precipitates.[1] If not, extract with DCM.

-

Isolate Methyl 4-(formylamino)-2-fluorobenzoate .

-

Step 3: Selective Reduction (The Critical Step)

-

Reagents: Borane-Dimethyl Sulfide Complex (

) or Borane-THF. -

Scientific Insight: Borane reduces amides to amines rapidly. It reduces esters very slowly at low temperatures. This kinetic window allows selective reduction of the N-formyl group without touching the methyl ester.

-

Procedure:

-

Dissolve N-formyl intermediate (5.0 g) in anhydrous THF (50 mL) under

. -

Cool to 0°C. Add

(2.0 M in THF, 2.5 equiv) dropwise. -

Stir at 0°C for 1 hour, then allow to warm to RT. Monitor closely by LCMS (look for M+14 mass shift from starting amine, or M-14 from formyl).

-

Quench: Carefully add MeOH (excess) to destroy excess borane (H2 evolution!). Then add conc. HCl (5 mL) and reflux for 30 mins to break the boron-amine complex.

-

Neutralize with

, extract with EtOAc. -

Result: Methyl 4-(methylamino)-2-fluorobenzoate .

-

Step 4: Hydrolysis

-

Reagents: Lithium Hydroxide (

), THF/Water. -

Procedure:

Protocol B: Direct N,N-Dimethylation (Reductive Amination)

Objective: Synthesis of 4-(dimethylamino)-2-fluorobenzoic acid. Rationale: For di-methylation, selectivity is less of a concern. Reductive amination using formaldehyde and a hydride source is efficient.

-

Reagents: Formaldehyde (37% aq.), Sodium Cyanoborohydride (

), Acetic Acid. -

Procedure:

-

Dissolve 4-amino-2-fluorobenzoic acid (1.0 g) in Methanol (10 mL) and Acetic Acid (1 mL).

-

Add Formaldehyde (37% aq., 5.0 equiv). Stir for 15 mins to form the imine/iminium species.

-

Cool to 0°C. Add

(3.0 equiv) portion-wise.-

Safety Note:

generates HCN if exposed to strong acid. Use in a fume hood.

-

-

Stir at RT overnight.

-

Workup: Concentrate solvents. Add water. Adjust pH to ~4. Extract with EtOAc.

-

Purification: Recrystallization from Ethanol/Water.

-

Data Summary & Validation

| Parameter | Protocol A (Mono) | Protocol B (Di) |

| Selectivity | >98% Mono-methyl | >95% Di-methyl |

| Key Reagent | ||

| Critical Control | Temp during Borane addition (0°C) | pH control (Acidic for imine formation) |

| Common Side Product | Over-reduction to alcohol (if temp high) | N-Methyl (Mono) if HCHO insufficient |

| Validation (NMR) |

QC Checkpoint (NMR):

-

1H NMR (DMSO-d6): Look for the doublet at ~6.3–6.5 ppm (aromatic protons ortho to amine) shifting upfield due to increased electron donation from N-Me vs NH2.

-

N-Me Signal: The mono-methyl group appears as a doublet (coupling to NH) around 2.7–2.9 ppm. The di-methyl appears as a singlet.

References

-

Selective Monomethylation of Anilines: González, I., et al. "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2."[3][4] Organic Letters, 2009, 11(8), 1677–1680. Link

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Borane Reduction of Amides: Brown, H. C., & Heim, P. "Selective Reductions. Reduction of Amides with Diborane." Journal of the American Chemical Society, 1964, 86(17), 3566–3569. Link

-

Synthesis of Fluorinated Anthranilic Acids: "Preparation method of 4-amino-2-fluorobenzoic acid." Patent CN103980135A. Link

Sources

Application Notes and Protocols: The Strategic Use of 2-Fluoro-4-(methylamino)benzoic Acid in Modern Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of 2-Fluoro-4-(methylamino)benzoic acid into medicinal chemistry programs. This document provides an in-depth analysis of the compound's physicochemical properties, its application as a key building block in the synthesis of targeted therapeutics, and detailed, field-proven protocols for its use.

Introduction: A Privileged Scaffold with Strategic Modifications

The strategic placement of fluorine atoms in drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties.[1] The unique attributes of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence metabolic stability, membrane permeability, and binding affinity to biological targets.[1] When incorporated into a benzoic acid framework, a privileged scaffold in numerous approved drugs, the resulting fluorinated benzoic acids become powerful tools in drug discovery.[2]

2-Fluoro-4-(methylamino)benzoic acid is a particularly interesting building block that combines the benefits of fluorination with the electronic and structural contributions of a methylamino group. This combination of substituents offers medicinal chemists a nuanced tool for modulating the properties of a lead compound. The fluorine atom at the 2-position acts as a strong electron-withdrawing group, influencing the acidity of the carboxylic acid and providing a potential site for hydrogen bonding or other non-covalent interactions with a target protein. The methylamino group at the 4-position, an electron-donating group, can modulate the overall electronic profile of the ring and serve as a handle for further synthetic elaboration or as a key interaction point with the biological target.

Physicochemical Properties

While specific experimental data for 2-Fluoro-4-(methylamino)benzoic acid is not widely published, its properties can be reliably inferred from related structures. The interplay of the electron-withdrawing fluorine and the electron-donating methylamino group creates a unique electronic environment that influences its pKa and lipophilicity (LogP).

| Property | Predicted/Inferred Value | Rationale |

| Molecular Formula | C₈H₈FNO₂ | - |

| Molecular Weight | 169.16 g/mol | - |

| pKa | ~4.5 - 5.0 | The electron-withdrawing fluorine at the ortho position would typically lower the pKa (increase acidity) compared to benzoic acid (pKa ~4.2). However, the electron-donating methylamino group at the para position will increase the pKa (decrease acidity). The net effect is likely a slight increase in pKa compared to benzoic acid. |

| LogP | ~1.5 - 2.0 | The fluorine atom generally increases lipophilicity. The methylamino group can either increase or decrease lipophilicity depending on the overall molecular context and its ionization state. |

Application in Medicinal Chemistry: A Key Building Block for RIPK1 Inhibitors

A significant application of 2-Fluoro-4-(methylamino)benzoic acid is as a key intermediate in the synthesis of novel Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. RIPK1 is a critical regulator of cellular necroptosis and inflammation, and its dysregulation has been implicated in a variety of inflammatory diseases, neurodegenerative disorders, and cancer. Consequently, the development of potent and selective RIPK1 inhibitors is an area of intense research in drug discovery.

In a recently disclosed patent, 2-Fluoro-4-(methylamino)benzoic acid is used as the starting material for the synthesis of a series of potent RIPK1 inhibitors. The general synthetic strategy involves the amide coupling of 2-Fluoro-4-(methylamino)benzoic acid with a substituted aminopyrimidine, followed by further modifications.

The choice of 2-Fluoro-4-(methylamino)benzoic acid in this context is deliberate. The carboxylic acid provides a convenient anchor point for coupling to the rest of the molecule. The fluorine atom likely plays a role in modulating the conformation of the molecule and may engage in specific interactions within the ATP-binding pocket of RIPK1. The methylamino group is a key pharmacophoric element, potentially forming a hydrogen bond with the kinase hinge region, a common binding motif for kinase inhibitors.

Workflow for the Synthesis of a RIPK1 Inhibitor from 2-Fluoro-4-(methylamino)benzoic acid

Caption: General workflow for the synthesis of RIPK1 inhibitors.

Experimental Protocols

The following protocols are provided as a guide for the use of 2-Fluoro-4-(methylamino)benzoic acid in a research setting. These are robust methods that can be adapted to specific substrates and scales.

Protocol 1: Amide Coupling of 2-Fluoro-4-(methylamino)benzoic Acid with a Primary Amine

This protocol describes a standard procedure for the formation of an amide bond, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-benzyl-2-fluoro-4-(methylamino)benzamide as a representative example of an amide coupling reaction.

Materials:

-

2-Fluoro-4-(methylamino)benzoic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-Fluoro-4-(methylamino)benzoic acid (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x), followed by brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-2-fluoro-4-(methylamino)benzamide.

Causality Behind Experimental Choices:

-

HATU is a highly efficient and mild coupling reagent that minimizes side reactions and racemization (if applicable).

-

DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid, facilitating the coupling reaction.

-

Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

-

The aqueous workup with sodium bicarbonate removes any unreacted starting acid and acidic byproducts.

Protocol 2: Proposed Synthesis of 2-Fluoro-4-(methylamino)benzoic Acid

This protocol outlines a plausible and adaptable multi-step synthesis of the title compound from commercially available starting materials.

Sources

Application Note: 2-Fluoro-4-(methylamino)benzoic acid in the Rational Design of Kinase Inhibitors

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Compound: 2-Fluoro-4-(methylamino)benzoic acid (CAS: 173951-99-0)

Executive Summary

The development of highly selective and potent kinase inhibitors requires the precise assembly of pharmacophores that can navigate the highly conserved ATP-binding cleft. 2-Fluoro-4-(methylamino)benzoic acid (CAS: 173951-99-0) has emerged as a highly versatile bifunctional building block in medicinal chemistry. By providing a reactive carboxylic acid for amide coupling and a secondary amine for subsequent functionalization, this fragment allows chemists to bridge the hinge-binding region of a kinase with the solvent-exposed channel or the DFG-out allosteric pocket.

This application note details the mechanistic rationale, physicochemical data, and validated synthetic protocols for integrating this building block into kinase inhibitor pipelines.

Mechanistic Rationale in Kinase Inhibitor Design

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over a simple benzoic acid derivative. The structural logic is rooted in three distinct features:

A. The Carboxylic Acid: Amide Linkage to the Hinge Binder

The carboxylic acid serves as the primary anchor point. In kinase inhibitor design, it is typically coupled to an electron-deficient heteroarylamine (e.g., aminopyrimidines or azaindoles) that acts as the hinge binder [1]. The resulting amide bond often participates in critical hydrogen-bonding networks with the kinase backbone (e.g., the backbone amide of hinge residues like Ala905 in Tie-2 or Met793 in EGFR) [2].

B. The 2-Fluoro Substituent: Conformational Locking & Metabolic Shielding

The strategic placement of a fluorine atom ortho to the carboxylic acid is not merely for lipophilicity.

-

Conformational Control: The highly electronegative fluorine induces an ortho-effect, restricting the rotation of the newly formed amide bond via dipole-dipole repulsion or weak intramolecular hydrogen bonding. This locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the narrow ATP pocket [3].

-

pKa Modulation: Fluorine lowers the pKa of the benzoic acid, which subsequently increases the chemical stability of the resulting amide against enzymatic hydrolysis.

-

Metabolic Shielding: The C-F bond blocks cytochrome P450-mediated oxidation at the electron-rich ortho position, significantly improving the pharmacokinetic (PK) half-life of the drug candidate [3].

C. The 4-Methylamino Group: Vectoring the Solvent Channel

The secondary amine at the para position acts as a highly tunable vector. Once the hinge-binding motif is established, the methylamino group can be functionalized (via SNAr, Buchwald-Hartwig coupling, or reductive amination) to extend the molecule into the solvent channel or the DFG motif [4]. The methyl group provides a slight steric bulk that can dictate the trajectory of the appended functional groups, optimizing kinase selectivity.

Visualization of Rational Design and Workflow

Structure-Activity Relationship (SAR) rationale for the building block components.

Workflow for assembling kinase inhibitors using 2-Fluoro-4-(methylamino)benzoic acid.

Physicochemical and Kinetic Data Summary

To aid in computational modeling and reaction planning, the following table summarizes the key quantitative parameters of 2-Fluoro-4-(methylamino)benzoic acid and its typical coupling kinetics [5].

| Parameter | Value / Description | Impact on Drug Design & Synthesis |

| CAS Number | 173951-99-0 | Standard identifier for procurement. |

| Molecular Weight | 169.15 g/mol | High ligand efficiency (LE) starting point. |

| Calculated LogP | ~1.8 - 2.1 | Ideal lipophilicity for passive membrane permeability. |

| H-Bond Donors/Acceptors | 2 / 3 | Complies with Lipinski's Rule of 5. |

| Coupling Reagent Preference | HATU > EDC/HOBt > DCC | HATU overcomes steric hindrance from the ortho-fluoro group [6]. |

| Typical Coupling Time | 1 - 4 hours (with HATU) | Rapid kinetics prevent racemization or degradation. |

Experimental Methodology: HATU-Mediated Amide Coupling

When coupling 2-Fluoro-4-(methylamino)benzoic acid to electron-deficient or sterically hindered anilines (common in kinase hinge binders), standard EDC/HOBt protocols often fail or result in low yields (<40%) [6]. The use of the uronium-based coupling reagent HATU is highly recommended.

Critical Causality Note: The order of addition is paramount. HATU can react directly with the amine substrate to form an inactive tetramethylguanidinium byproduct. Therefore, the carboxylic acid must be pre-activated with HATU and base before the amine is introduced [5].

Materials Required

-

2-Fluoro-4-(methylamino)benzoic acid (1.0 equiv)

-

Target Hinge-Binding Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Protocol (Self-Validating System)

-

Preparation & Pre-activation:

-

In an oven-dried, argon-flushed round-bottom flask, dissolve 2-Fluoro-4-(methylamino)benzoic acid (1.0 equiv) in anhydrous DMF (approx. 0.2 M concentration).

-

Rationale: DMF is preferred over DCM if the resulting amide is highly polar, ensuring homogeneity throughout the reaction.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (2.5 equiv) dropwise, followed by the portion-wise addition of HATU (1.2 equiv).

-

Stir the mixture at 0 °C for 15–20 minutes.

-

Validation Check: The solution will typically transition to a pale yellow/orange color, indicating the formation of the highly reactive OAt-active ester [5].

-

-

Amine Addition:

-

Dissolve the target hinge-binding amine (1.1 equiv) in a minimal amount of anhydrous DMF.

-

Add the amine solution dropwise to the pre-activated ester mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

-

Reaction Monitoring:

-

Stir for 1 to 4 hours. Monitor the reaction via LC-MS or TLC (typically using 5-10% MeOH in DCM).

-

Validation Check: The disappearance of the starting acid mass (m/z 170 [M+H]+) and the appearance of the product mass confirms successful coupling.

-

-

Aqueous Workup & Purification:

-

Quench the reaction by adding saturated aqueous

. -

Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

-

Wash the combined organic layers sequentially with 10% aqueous LiCl (3x, to remove DMF), 1N HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. -

Dry over anhydrous

, filter, and concentrate in vacuo. -

Purify the crude product via flash column chromatography on silica gel to yield the pure amide intermediate, ready for subsequent functionalization at the 4-methylamino position.

-

References

-

Structure-Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at:[Link]

-

LeadOp+R: Structure-Based Lead Optimization With Synthetic Accessibility. Frontiers in Pharmacology. Available at:[Link]

-

Fluorine in medicinal chemistry. Chemical Society Reviews. Available at:[Link]

-

Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. Available at:[Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at:[Link]

Application Note & Protocol: A Convergent Synthesis Strategy for Dabrafenib Intermediates Utilizing 2-Fluoro-4-(methylamino)benzoic Acid

Abstract

Dabrafenib is a potent and selective inhibitor of BRAF kinases, pivotal in the treatment of metastatic melanoma with BRAF V600E mutations.[1][2][3] The intricate molecular architecture of Dabrafenib, featuring a core thiazole ring system, necessitates a robust and efficient synthetic strategy.[4][5][6] This application note details a strategic approach for the synthesis of key Dabrafenib intermediates, centering on the use of 2-Fluoro-4-(methylamino)benzoic acid. We will first outline the synthesis of this key building block and subsequently describe its application in a critical amide bond formation step, providing detailed, field-proven protocols designed for reproducibility and scalability. The causality behind experimental choices, in-process controls for self-validation, and troubleshooting insights are integrated throughout to ensure scientific integrity and practical utility for researchers in drug development.

Introduction: The Strategic Importance of Dabrafenib and Its Synthesis

Dabrafenib (Tafinlar®) represents a significant advancement in targeted cancer therapy.[7] It functions by selectively inhibiting the mutated BRAF kinase, a key driver in the MAP kinase/ERKs signaling pathway, which is constitutively active in many melanomas.[1][2] The synthesis of Dabrafenib is a multi-step process involving the careful construction of its substituted phenyl, thiazole, and pyrimidine moieties.[8][9]

A convergent synthesis approach, where key fragments of the molecule are synthesized separately and then coupled, is often favored in pharmaceutical manufacturing for its efficiency and flexibility. In this context, 2-Fluoro-4-(methylamino)benzoic acid serves as a crucial A-ring precursor. Its structural features are pre-installed, streamlining the subsequent coupling and cyclization steps required to build the core of the Dabrafenib molecule.

Overall Synthetic Workflow

The strategy presented here focuses on two primary stages: (A) the preparation of the key intermediate, 2-Fluoro-4-(methylamino)benzoic acid, from commercially available starting materials, and (B) the subsequent amide coupling of this intermediate with a suitable partner to form an advanced precursor ready for thiazole ring formation.

Figure 1: Convergent synthetic workflow for a key Dabrafenib amide intermediate.

Part A: Protocol for the Synthesis of 2-Fluoro-4-(methylamino)benzoic Acid

The synthesis of this key building block is adapted from established methodologies for analogous compounds.[10][11] The process begins with the oxidation of 2-fluoro-4-nitrotoluene.

Step A1: Oxidation of 2-Fluoro-4-nitrotoluene

Causality: The oxidation of the benzylic methyl group to a carboxylic acid is a foundational transformation. Using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions is a classic and effective method. The addition of a phase transfer catalyst can be beneficial for reactions involving sparingly soluble organic substrates in aqueous media.[10]

Protocol:

-

To a stirred solution of 2-fluoro-4-nitrotoluene (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., pyridine or t-butanol), add sodium hydroxide (2.5 eq).

-

Heat the mixture to approximately 80-95°C.

-

Add potassium permanganate (3.0 eq) portion-wise over 2-3 hours, maintaining the temperature. The purple color of the permanganate will dissipate as it is consumed.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-16 hours).

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

Combine the filtrates and cool in an ice bath. Acidify the solution to pH 2 with concentrated hydrochloric acid to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-fluoro-4-nitrobenzoic acid.

Step A2: Reduction and N-methylation

Causality: The nitro group must be reduced to an amine, which is then methylated. A catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for nitro group reduction that avoids the use of stoichiometric metal reductants.[11][12] Subsequent N-methylation can be achieved through various methods, including reductive amination or direct alkylation, followed by ester hydrolysis to yield the final carboxylic acid.

Protocol (Illustrative):

-

Reduction: In a pressure reactor, dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add 10% Pd/C catalyst (typically 5-10% by weight).

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 4-amino-2-fluorobenzoic acid.

-

N-methylation (followed by hydrolysis): A multi-step process involving protection of the carboxylic acid, N-methylation of the amine, and subsequent deprotection/hydrolysis would be employed to achieve the target molecule, 2-Fluoro-4-(methylamino)benzoic acid.

Part B: Protocol for Amide Coupling

The formation of an amide bond is one of the most common and critical reactions in pharmaceutical synthesis.[13][14] This protocol utilizes a carbodiimide-mediated coupling, a reliable method for forming amide bonds from carboxylic acids and amines.

Causality & Mechanism: The reaction proceeds via the activation of the carboxylic acid (2-Fluoro-4-(methylamino)benzoic acid) with an activating agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI or EDC). EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions. The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), traps the activated acid to form an active ester. This HOBt-ester is more stable than the O-acylisourea but highly reactive towards the amine nucleophile, leading to the desired amide product with minimal side-product formation and reduced risk of racemization.[15][16] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid.

Figure 2: Experimental workflow for the EDC/HOBt mediated amide coupling.

Experimental Protocol: Synthesis of N-(4-(tert-butyl)phenyl)-2-fluoro-4-(methylamino)benzamide

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 2-Fluoro-4-(methylamino)benzoic acid | 169.16 | 1.0 | 10.0 | 1.69 g |

| 4-(tert-butyl)aniline | 149.23 | 1.1 | 11.0 | 1.64 g |

| EDC·HCl (EDCI) | 191.70 | 1.5 | 15.0 | 2.88 g |

| HOBt | 135.12 | 1.5 | 15.0 | 2.03 g |

| DIPEA | 129.24 | 1.5 | 15.0 | 2.61 mL |

| N,N-Dimethylformamide (DMF) | - | - | - | 50 mL |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-4-(methylamino)benzoic acid (1.0 eq, 1.69 g) and 4-(tert-butyl)aniline (1.1 eq, 1.64 g).

-

Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) and stir until all solids are dissolved.

-

Cool the solution to 0°C in an ice-water bath.

-

Slowly add DIPEA (1.5 eq, 2.61 mL) to the stirred solution.

-

In succession, add HOBt (1.5 eq, 2.03 g) and EDC·HCl (1.5 eq, 2.88 g). A slight exotherm may be observed.

-

Maintain the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Stir for 3-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate) or LC-MS.[17]

-

Work-up: Once the reaction is complete, pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure amide product.[18][19]

Trustworthiness: In-Process Controls and Troubleshooting

A robust protocol is a self-validating one. Regular monitoring and understanding potential pitfalls are crucial for success.

-

Reaction Monitoring: TLC is a rapid and effective tool. The disappearance of the limiting reagent (the carboxylic acid) and the appearance of a new, typically less polar, product spot indicates progress. LC-MS is invaluable for confirming the mass of the desired product and identifying any significant byproducts.

-

Common Impurities: In Dabrafenib synthesis, one known impurity arises from the conversion of an aromatic fluoro group into an amine.[20][21] While this is more common in later steps involving ammonia, it is crucial to use controlled temperatures and avoid overly harsh basic conditions. Unreacted starting materials and byproducts from EDC (e.g., N-acylurea) are also common.

-

Troubleshooting Low Yields:

-

Poor Amine Nucleophilicity: While 4-(tert-butyl)aniline is reasonably nucleophilic, less reactive anilines may require more potent coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[14][16]

-

Moisture: Water can hydrolyze the activated ester intermediate. Ensure all glassware is dry and use anhydrous solvents.

-

Insufficient Activation: Ensure the EDC and HOBt are of good quality. If the reaction stalls, a small additional charge of the coupling reagents may be beneficial.

-

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of a key amide intermediate of Dabrafenib, starting from the strategic building block 2-Fluoro-4-(methylamino)benzoic acid. By explaining the causality behind the chosen reagents and procedures, and by embedding protocols within a framework of in-process validation and troubleshooting, this document serves as a practical resource for researchers engaged in the complex yet rewarding field of active pharmaceutical ingredient (API) synthesis.

References

-

ResearchGate. (n.d.). Synthetic pathway for Dabrafenib. Retrieved March 2, 2026, from [Link]

- Google Patents. (2013). CN103588767A - Preparation method of dabrafenib.

-

ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved March 2, 2026, from [Link]

- Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104.

- Google Patents. (2016). WO2016059548A1 - Processes for the preparation of dabrafenib.

- MDPI. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. Molecules, 28(23), 7951.

- ScienceScholar. (2022).

-

Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved March 2, 2026, from [Link]

-

ResearchGate. (n.d.). Application of this methodology in synthesis of Dabrafenib and Dofetilide (Ma Method). Retrieved March 2, 2026, from [Link]

-

ResearchGate. (n.d.). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved March 2, 2026, from [Link]

-

OUCI. (n.d.). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved March 2, 2026, from [Link]

- Google Patents. (2016). WO2016059548A1 - Processes for the preparation of dabrafenib.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved March 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved March 2, 2026, from [Link]

-

ResearchGate. (n.d.). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation | Request PDF. Retrieved March 2, 2026, from [Link]

-

PMC. (n.d.). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. Retrieved March 2, 2026, from [Link]

-

PMC. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved March 2, 2026, from [Link]

-

Veeprho. (n.d.). Dabrafenib Impurities and Related Compound. Retrieved March 2, 2026, from [Link]

-

New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436. Retrieved March 2, 2026, from [Link]

-

PMC. (n.d.). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. Retrieved March 2, 2026, from [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved March 2, 2026, from [Link]

- Current Chemistry Letters. (2022).

- Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

- Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. (2023). ACS Bio & Med Chem Au.

-

PubChem. (n.d.). 4-Fluoro-2-[4-(methylamino)but-1-enyl]benzoic acid. Retrieved March 2, 2026, from [Link]

-

ResearchGate. (2013). (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved March 2, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved March 2, 2026, from [Link]

-

WIPO Patentscope. (2016). WO/2016/059548 PROCESSES FOR THE PREPARATION OF DABRAFENIB. Retrieved March 2, 2026, from [Link]

- Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

Sources

- 1. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sciencescholar.us [sciencescholar.us]

- 6. researchgate.net [researchgate.net]

- 7. Best Dabrafenib INTERMEDIATE CAS No. 1195768-20-7 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]

- 8. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 12. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 13. hepatochem.com [hepatochem.com]

- 14. growingscience.com [growingscience.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. researchgate.net [researchgate.net]

Strategic Synthesis of Fused Heterocycles from 2-Fluoro-4-(methylamino)benzoic Acid

This Application Note and Protocol guide details the strategic synthesis of heterocyclic compounds derived from 2-Fluoro-4-(methylamino)benzoic acid (CAS 173951-99-0) .

This scaffold is a critical "push-pull" building block in medicinal chemistry. The electron-withdrawing carboxylic acid and fluorine atoms (positions 1 and 2) contrast with the electron-donating methylamino group (position 4), creating unique regioselective opportunities for synthesizing benzimidazoles , quinazolinones , and thiohydantoin derivatives—pharmacophores central to kinase inhibitors (e.g., VEGFR targets) and androgen receptor antagonists.

Scaffold Reactivity Matrix

Before initiating synthesis, researchers must understand the electronic landscape of the starting material to predict reactivity and avoid byproducts.

| Position | Functional Group | Electronic Character | Synthetic Utility |

| C-1 | Carboxylic Acid (-COOH) | Electrophilic (Carbonyl) | Precursor for amides, esters, and oxazole/imidazole cyclization. |

| C-2 | Fluorine (-F) | Leaving Group ( | Ortho to EWG (-COOH), enabling displacement by nucleophiles (guanidines, hydrazines) to form fused rings (e.g., Quinazolines). |

| C-4 | Methylamino (-NHMe) | Nucleophilic / Donating | Primary handle for acylation or reaction with isothiocyanates (Thiohydantoins). Strongly directs electrophilic aromatic substitution (SEAr) to C-5 . |

| C-5 | Aromatic C-H | Nucleophilic (Activated) | The most reactive site for nitration/halogenation due to ortho-direction by the 4-NHMe group. |

Application Module A: Synthesis of 1-Methylbenzimidazoles

Target Class: Kinase Inhibitors (VEGFR/PDGFR analogs).

Mechanism: The "Ortho-Diamine" Strategy.

The 4-methylamino group is leveraged to direct nitration to the C-5 position. Subsequent reduction yields a vicinal diamine (4-NHMe, 5-

Protocol A: Step-by-Step Synthesis

Step 1: Ester Protection (Optional but Recommended) To prevent decarboxylation or interference during nitration, convert the acid to an ethyl ester.

Step 2: Regioselective Nitration

-

Reagents:

, -

Procedure: Dissolve the ester in concentrated sulfuric acid at

. Add potassium nitrate portion-wise. The 4-NHMe group strongly directs the nitro group to the C-5 position (sterically favored over C-3). -

Checkpoint: Monitor via TLC. The product, Ethyl 2-fluoro-4-(methylamino)-5-nitrobenzoate , will be less polar.

Step 3: Nitro Reduction

-

Reagents:

powder, -

Procedure: Standard Bechamp reduction or catalytic hydrogenation (

, Pd/C). -

Product: Ethyl 5-amino-2-fluoro-4-(methylamino)benzoate .[3] This is the key "Ortho-Diamine" intermediate.

Step 4: Cyclization to Benzimidazole

-

Reagents: Formic acid (for unsubstituted C-2) or an Aryl Aldehyde +

(oxidant). -

Procedure: Reflux the diamine in formic acid (or triethyl orthoformate) for 3-6 hours.

-

Mechanism: The secondary amine (4-NHMe) and primary amine (5-

) condense with the carbonyl. The N-methyl group is retained, forming the 1-methyl-6-fluoro-benzimidazole-5-carboxylic acid core.

Technical Note: The 2-Fluoro substituent remains intact during this sequence, providing a handle for further functionalization (e.g.,

with morpholine) in late-stage diversification.

Application Module B: Synthesis of Quinazolin-4(3H)-ones

Target Class: PARP Inhibitors, DNA Repair Modulators. Mechanism: The "Ortho-Fluoro" Displacement Strategy. The carboxylic acid (C-1) and the ortho-fluorine (C-2) allow for a cascade cyclization with bis-nucleophiles like guanidine or formamidine.

Protocol B: Cyclization with Guanidine

Rationale: While the 4-NHMe group donates electrons and slightly deactivates the ring towards nucleophilic aromatic substitution (

Reagents:

-

Substrate: 2-Fluoro-4-(methylamino)benzoic acid (1.0 eq)

-

Reagent: Guanidine Hydrochloride (3.0 eq)

-

Base:

(4.0 eq) or NaH (for difficult cases) -

Solvent: DMA (Dimethylacetamide) or NMP.

Procedure:

-

Setup: In a pressure vial or round-bottom flask, suspend the benzoic acid and guanidine HCl in DMA.

-

Activation: Add

. -

Reaction: Heat to 140–150°C for 12–18 hours.

-

Workup: Cool to RT. Pour into ice water. Adjust pH to ~7 with dilute HCl. The precipitate is the quinazolinone.

-

Product: 2-Amino-7-(methylamino)quinazolin-4(3H)-one .

Troubleshooting: If conversion is low due to the electron-rich nature of the ring, convert the carboxylic acid to the methyl ester first, which is more electrophilic, or use Cs2CO3 to increase the nucleophilicity of the guanidine.

Application Module C: Thiohydantoin Assembly

Target Class: Androgen Receptor Antagonists (Enzalutamide analogs). Mechanism: Isothiocyanate Coupling. This protocol focuses on functionalizing the 4-NHMe position to build the "tail" of AR antagonists.

Protocol:

-

Coupling: React 2-Fluoro-4-(methylamino)benzoic acid with a functionalized isothiocyanate (e.g., 4-cyano-3-(trifluoromethyl)phenyl isothiocyanate) in DMF/TEA.

-

Intermediate: This yields the Thiourea derivative.

-

Cyclization: To form the thiohydantoin ring, the carboxylic acid (or an adjacent ester introduced via alkylation of the amine) must be cyclized.

-

Note: For Enzalutamide-style molecules, the "head" (thiohydantoin) is usually pre-formed or formed via cyclization with an amino-ester. The 4-NHMe group of our starting material acts as the nucleophile to attach the "tail".

-

Visualizing the Synthetic Divergence

The following diagram illustrates the decision tree for utilizing this scaffold.

Caption: Divergent synthetic pathways from 2-Fluoro-4-(methylamino)benzoic acid to three major heterocycle classes.

Summary Data Table

| Target Heterocycle | Key Reagents | Reaction Type | Critical Parameter |

| Benzimidazole | Nitration / Condensation | Regioselectivity of nitration is controlled by 4-NHMe (directs to C-5). | |

| Quinazolinone | Guanidine HCl, | Requires high temp ( | |

| Thiohydantoin | Aryl-NCS (Isothiocyanate) | Nucleophilic Addition | 4-NHMe acts as the nucleophile; steric bulk of NCS can affect yield. |

References

-

Sigma-Aldrich. (n.d.). 2-Fluoro-4-(methylamino)benzoic acid Product Analysis. Retrieved from

-

Ozerskaya, A. V., et al. (2022).[1][6] "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones." Arkivoc, 2022(7), 108-125.[1] Link[1]

-

Pfau, R. (2011).[7] "1H-Benzimidazole-5-carboxamides as anti-inflammatory agents." U.S. Patent Application US20110312935A1.[7] Link

-

BenchChem. (2025).[8] Synthesis of 2-Fluorobenzoic acid for beginners: Protocols and Pathways. Link[8]

-

Molaid Chemicals. (n.d.). Reaction data for CAS 173951-99-0. Retrieved from

Sources

- 1. experts.umn.edu [experts.umn.edu]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]